molecular formula C13H17NO4 B1430368 Ethyl 4-tert-butyl-3-nitrobenzoate CAS No. 92042-08-5

Ethyl 4-tert-butyl-3-nitrobenzoate

Cat. No.: B1430368
CAS No.: 92042-08-5
M. Wt: 251.28 g/mol
InChI Key: BUSAGWGSTPOYTM-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-3-nitrobenzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a tert-butyl group at the 4-position on the benzene ring, with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-tert-butyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of 4-tert-butylbenzoic acid followed by esterification. The nitration step typically involves the reaction of 4-tert-butylbenzoic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-tert-butyl-3-nitrobenzoic acid is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The nitration and esterification reactions are optimized for large-scale production, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-tert-butyl-3-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-3-nitrobenzoate involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These reactions can influence biological pathways and molecular interactions, making the compound useful in various applications .

Comparison with Similar Compounds

Ethyl 4-tert-butyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

This compound is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic characteristics that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 4-tert-butyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSAGWGSTPOYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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